Dimethyl 1-cyclopropyl-4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxyl-substituted phenyl ring, and two carboxylate groups. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The hydroxyl group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to calcium channel blockers.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure. The compound may also interact with other receptors and enzymes, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative with similar therapeutic uses.
Felodipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness
3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, such as the cyclopropyl group and the hydroxyl-substituted phenyl ring. These structural elements may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridines.
Properties
Molecular Formula |
C18H19NO5 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
dimethyl 1-cyclopropyl-4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)14-9-19(12-6-7-12)10-15(18(22)24-2)16(14)11-4-3-5-13(20)8-11/h3-5,8-10,12,16,20H,6-7H2,1-2H3 |
InChI Key |
BDBPNNYSEYZRBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)O)C(=O)OC)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.